

common synonyms for S-Isopropylisothiourea hydrobromide (IPTU, S-isopropyl ITU)

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Compound of Interest

Compound Name:	<i>S-Isopropylisothiourea</i> <i>hydrobromide</i>
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An In-Depth Technical Guide to **S-Isopropylisothiourea Hydrobromide (IPTU)** for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **S-Isopropylisothiourea hydrobromide (IPTU)**, a potent inhibitor of nitric oxide synthase (NOS). This document consolidates key information on its nomenclature, mechanism of action, and relevant experimental protocols, designed for researchers and professionals in drug development.

Synonyms and Nomenclature

S-Isopropylisothiourea hydrobromide is known by several synonyms in scientific literature and commercial catalogs. A clear understanding of these alternative names is crucial for comprehensive literature searches and material sourcing.

Common Name	Abbreviation	Systematic Name	Other Synonyms
S-Isopropylisothiourea hydrobromide	IPTU, S-isopropyl ITU	Isopropyl carbamimidothioate hydrobromide	5-Isopropylthiuronium bromide, IPITU hydrobromide, S-Isopropylthiuronium bromide

Mechanism of Action: Nitric Oxide Synthase Inhibition

S-Isopropylisothiourea hydrobromide functions as a potent, competitive inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).^[1] The inhibition is achieved through competition with the enzyme's natural substrate, L-arginine, at the active site.^[1] This prevents the conversion of L-arginine to L-citrulline and the subsequent production of nitric oxide (NO).

The inhibitory constants (Ki) highlight its potency against the different human NOS isoforms.

NOS Isoform	Ki Value (nM)
Human iNOS	9.8 ^[2]
Human eNOS	22 ^[2]
Human nNOS	37 ^[2]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibitory activity of **S-Isopropylisothiourea hydrobromide** on nitric oxide synthase.

Nitric Oxide Synthase Activity Assay (Conversion of L-Arginine to L-Citrulline)

This assay measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

- Purified NOS enzyme (nNOS, eNOS, or iNOS)
- **S-Isopropylisothiourea hydrobromide** (or other inhibitors)
- [³H]-L-arginine

- NADPH
- Calmodulin (for nNOS and eNOS)
- CaCl₂
- FAD/FMN
- Tetrahydrobiopterin (BH₄)
- Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Stop Solution (e.g., 0.02 M HEPES, 2 mM EDTA, 2 mM EGTA)
- Dowex AG 50W-X8 resin (Na⁺ form)
- Scintillation fluid

Procedure:

- Reaction Mixture Preparation: Prepare a reaction mixture containing NADPH (e.g., 10 mM), CaCl₂ (e.g., 20 mM), calmodulin (e.g., 1 mg/ml), FAD/FMN (1:1), and BH₄ (e.g., 50 mM) in the reaction buffer. Add a known amount of [³H]-L-arginine.
- Incubation: In separate tubes, add the purified NOS enzyme and different concentrations of **S-Isopropylisothiourea hydrobromide** (or a vehicle control).
- Initiation of Reaction: Start the reaction by adding the reaction mixture to the enzyme-inhibitor tubes.
- Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20-60 minutes).
- Termination of Reaction: Stop the reaction by adding the Stop Solution.
- Separation of L-Citrulline: Apply the reaction mixture to a Dowex AG 50W-X8 column. The unreacted [³H]-L-arginine will bind to the resin, while the newly formed [³H]-L-citrulline will be in the eluate.

- Quantification: Collect the eluate, add scintillation fluid, and quantify the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the NOS activity.
- Data Analysis: Calculate the percentage of inhibition for each concentration of **S-Isopropylisothiourea hydrobromide** and determine the IC₅₀ or Ki value.

Griess Assay for Nitrite/Nitrate Determination

This colorimetric assay indirectly measures NO production by quantifying its stable end products, nitrite (NO₂⁻) and nitrate (NO₃⁻).

Materials:

- Cell culture (e.g., RAW 264.7 macrophages for iNOS) or tissue homogenates
- Lipopolysaccharide (LPS) and Interferon-gamma (IFNy) to induce iNOS in cells
- S-Isopropylisothiourea hydrobromide** (or other inhibitors)
- Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid)
- Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Nitrate Reductase (if measuring total NO production)
- NADPH (for nitrate reductase)
- Sodium nitrite standard solution

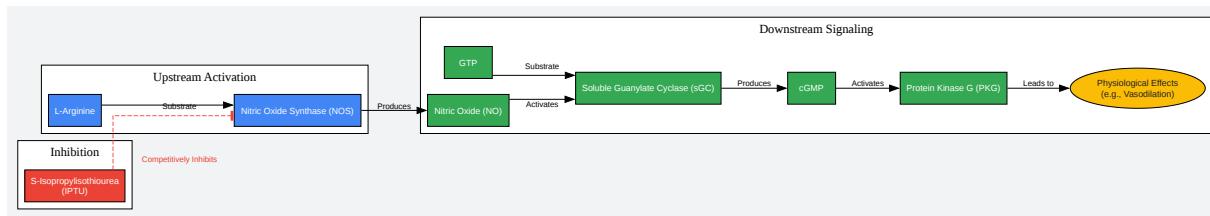
Procedure:

- Cell Culture and Treatment (for iNOS):
 - Seed cells (e.g., RAW 264.7) in a 96-well plate.
 - Pre-treat the cells with various concentrations of **S-Isopropylisothiourea hydrobromide** for a specified time (e.g., 1 hour).

- Stimulate the cells with LPS (e.g., 1 μ g/mL) and IFNy to induce iNOS expression and incubate for a further period (e.g., 24 hours).
- Sample Collection: Collect the cell culture supernatant or prepare tissue homogenates.
- Nitrate Reduction (Optional but Recommended): To measure total NO production, convert nitrate to nitrite by incubating the samples with nitrate reductase and NADPH.
- Griess Reaction:
 - Add Griess Reagent A to each sample and standard in a 96-well plate and incubate for 5-10 minutes at room temperature, protected from light.
 - Add Griess Reagent B and incubate for another 5-10 minutes at room temperature, protected from light.
- Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.
- Data Analysis:
 - Generate a standard curve using the sodium nitrite standards.
 - Determine the nitrite concentration in the samples from the standard curve.
 - Calculate the percentage of inhibition of NO production for each concentration of **S-Isopropylisothiourea hydrobromide**.

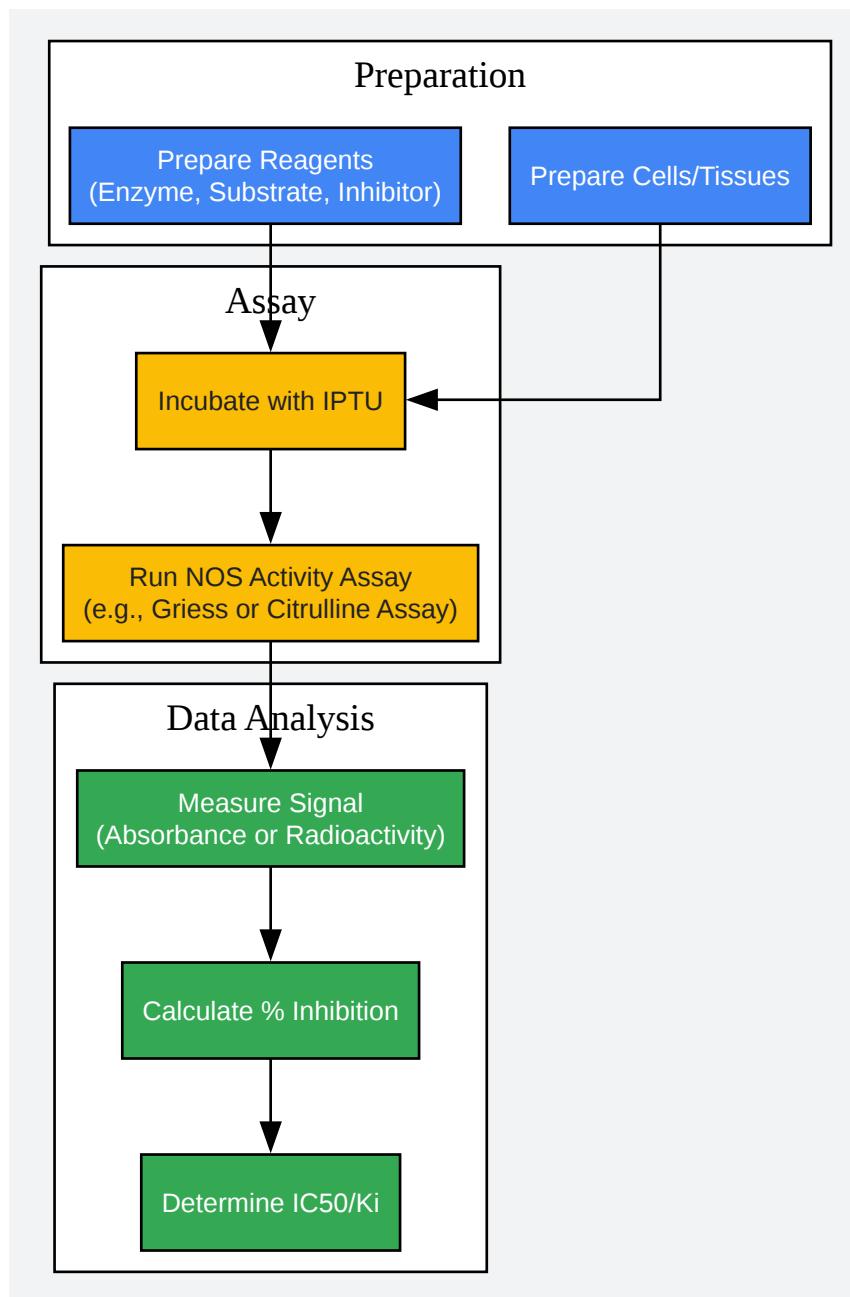
Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the nitric oxide signaling pathway and a typical experimental workflow for evaluating NOS inhibitors.



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Caption: Nitric Oxide Signaling Pathway and Inhibition by IPTU.

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Caption: Workflow for Evaluating NOS Inhibitors like IPTU.

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References

- 1. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
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